2-(4-Chlorobut-2-yn-1-yl)isoindoline-1,3-dione
Overview
Description
“2-(4-Chlorobut-2-yn-1-yl)isoindoline-1,3-dione” is a chemical compound with the CAS Number: 4819-69-6 . It has a molecular weight of 233.65 . The IUPAC name for this compound is 2-(4-chloro-2-butynyl)-1H-isoindole-1,3(2H)-dione .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H8ClNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,7-8H2 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
This compound has a melting point of 116-117 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Structural Characterization
Isoindoline compounds, such as 2-(4-Chlorobut-2-yn-1-yl)isoindoline-1,3-dione, have been synthesized and characterized using techniques like FT-IR, UV–Vis, and X-ray crystallography. For example, Evecen et al. (2016) synthesized an isoindoline derivative and performed a detailed structural analysis using X-ray single-crystal determination and density functional theory (DFT) computations, revealing its potential as a nonlinear optical material due to its high hyperpolarizability values Evecen, Duru, Tanak, & Agar, 2016.
Optoelectronic Applications
Isoindoline derivatives have shown significant promise in optoelectronics. Mane et al. (2019) designed and synthesized novel acridin-isoindoline-1,3-dione derivatives, exploring their photophysical and thermal properties. These compounds demonstrated high thermal stability and potential as fluorescent materials, supported by DFT computational studies to evaluate their optical band gaps and frontier molecular orbital (FMO) energies Mane, Katagi, & Melavanki, 2019.
Catalytic and Green Chemistry Applications
Shabani et al. (2021) developed 2-aminoisoindoline-1,3-dione functionalized magnetic nanoparticles for the green synthesis of 4H-pyran derivatives, highlighting the environmental benefits and efficiency of this catalyst in facilitating reactions with excellent yields and easy separation using an external magnet Shabani, Heravi, Babazadeh, Ghasemi, Amini, & Robertson, 2021.
Analytical and Sensing Applications
Isoindoline derivatives have been explored for their pH-sensing applications due to their unique photophysical properties. Yan et al. (2017) synthesized pyrimidine-phthalimide derivatives exhibiting solid-state fluorescence and positive solvatochromism, ideal for developing colorimetric pH sensors and logic gates Yan, Meng, Li, Ge, & Lu, 2017.
Safety And Hazards
properties
IUPAC Name |
2-(4-chlorobut-2-ynyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNDRPKNOXQAAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC#CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30964020 | |
Record name | 2-(4-Chlorobut-2-yn-1-yl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30964020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chloro-2-butynyl)phthalimide | |
CAS RN |
4819-69-6 | |
Record name | 4819-69-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41172 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-Chlorobut-2-yn-1-yl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30964020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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